molecular formula C8H12O3 B14394550 6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- CAS No. 90108-28-4

6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)-

Cat. No.: B14394550
CAS No.: 90108-28-4
M. Wt: 156.18 g/mol
InChI Key: GVKOYHNCWNATOZ-SSDOTTSWSA-N
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Description

6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- is an organic compound with the molecular formula C8H12O3. It is a derivative of heptynoic acid, featuring a hydroxyl group and a methyl ester functional group. This compound is known for its unique structure, which includes a triple bond and a secondary alcohol group, making it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- typically involves the esterification of 6-heptynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The hydroxyl group can be introduced through selective reduction or hydroxylation of the corresponding alkyne .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. The triple bond provides a site for addition reactions, making it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    6-Heptenoic acid, methyl ester: Similar structure but with a double bond instead of a triple bond.

    6-Heptynoic acid: Lacks the hydroxyl and ester groups.

    5-Hydroxy-6-heptenoic acid, methyl ester: Contains a double bond and a hydroxyl group.

Uniqueness

6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- is unique due to its combination of a triple bond, hydroxyl group, and ester functionality. This combination allows it to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and various research applications .

Properties

CAS No.

90108-28-4

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl (5S)-5-hydroxyhept-6-ynoate

InChI

InChI=1S/C8H12O3/c1-3-7(9)5-4-6-8(10)11-2/h1,7,9H,4-6H2,2H3/t7-/m1/s1

InChI Key

GVKOYHNCWNATOZ-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)CCC[C@@H](C#C)O

Canonical SMILES

COC(=O)CCCC(C#C)O

Origin of Product

United States

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